METHYL 3-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
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Overview
Description
Methyl 3-{[(4-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring system, which is a sulfur-containing heterocycle, and a sulfonamide group attached to a chlorophenyl moiety. The compound’s unique structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Chlorophenyl Moiety: The final step involves the coupling of the chlorophenyl moiety to the sulfonamide group using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(4-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and receptors, inhibiting their activity or modulating their function. The benzothiophene core may also contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate: Similar in structure but with different substituents on the benzothiophene ring.
Methyl 2-{[(2E)-3-(4-chlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a propenoyl group instead of a sulfonamide group.
3-[(E)-(2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]carbonyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate: Features a pyrazole moiety and a hydrazono group.
Uniqueness
Methyl 3-{[(4-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to its specific combination of a benzothiophene core, a sulfonamide group, and a chlorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S2/c1-23-17(20)15-16(13-4-2-3-5-14(13)24-15)25(21,22)19-10-11-6-8-12(18)9-7-11/h2-9,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMWZJNNWIIESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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